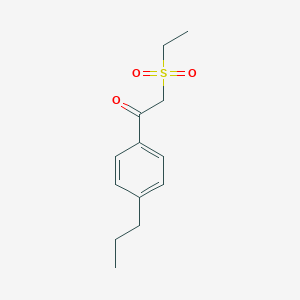
2-Ethylsulfonyl-1-(4-propylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylsulfonyl-1-(4-propylphenyl)ethanone, commonly known as EPPS, is a sulfonated derivative of acetophenone. It is a white crystalline powder and has been widely used in scientific research due to its unique properties. EPPS is a zwitterionic buffer that is highly water-soluble, pH-stable, and has a low toxicity profile.
作用機序
The mechanism of action of EPPS is not well understood. However, it is believed that EPPS acts as a zwitterionic buffer, maintaining the pH of solutions and stabilizing proteins and enzymes. EPPS has also been shown to interact with lipid membranes, potentially affecting membrane properties.
Biochemical and Physiological Effects:
EPPS has been shown to have low toxicity and does not interfere with biological systems. It has been used in various physiological assays, including in vitro and in vivo studies. EPPS has been shown to be effective in stabilizing proteins and enzymes, as well as maintaining the pH of solutions.
実験室実験の利点と制限
EPPS has several advantages over other buffers. It is highly water-soluble, pH-stable, and has a low toxicity profile. EPPS is also effective in stabilizing proteins and enzymes, making it a popular choice for protein crystallization. However, EPPS has limitations in some applications. It may interfere with some assays, and its effectiveness may be affected by the presence of other compounds.
将来の方向性
EPPS has great potential for future research. One potential direction is the development of new derivatives of EPPS that may have improved properties. Another direction is the exploration of EPPS's potential as a drug delivery system. EPPS has been shown to interact with lipid membranes, and this property may be utilized in the development of new drug delivery systems. Additionally, EPPS may have potential applications in the field of nanotechnology, as it has been shown to interact with nanoparticles. Further research is needed to explore these potential applications of EPPS.
Conclusion:
In conclusion, EPPS is a unique buffer that has been extensively used in scientific research. Its unique properties, including high water solubility, pH stability, and low toxicity, have made it a popular choice for various biochemical and physiological assays. EPPS has great potential for future research, including the development of new derivatives, drug delivery systems, and applications in nanotechnology.
合成法
EPPS can be synthesized using a simple two-step process. The first step involves the reaction of 4-propylbenzaldehyde with ethyl sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield EPPS. The overall yield of the process is around 80%.
科学的研究の応用
EPPS has been extensively used in scientific research as a buffer for various biochemical and physiological assays. It has been shown to be effective in stabilizing proteins and enzymes, as well as maintaining the pH of solutions. EPPS has been used in a wide range of applications, including protein crystallization, DNA isolation, and electrophoresis.
特性
IUPAC Name |
2-ethylsulfonyl-1-(4-propylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-3-5-11-6-8-12(9-7-11)13(14)10-17(15,16)4-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSFMQJXMTKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
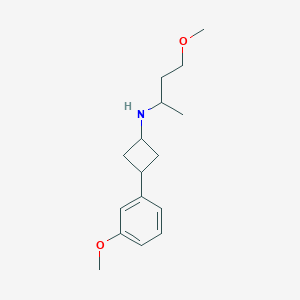
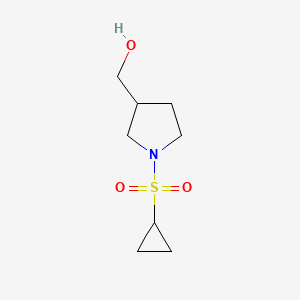


![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)


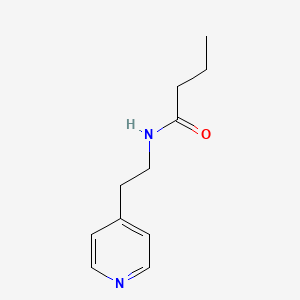
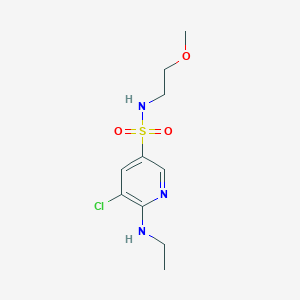

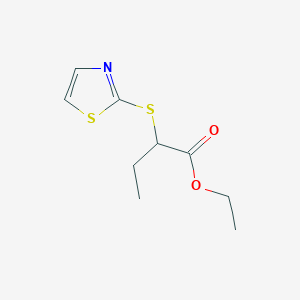
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)